molecular formula C13H21BrN2O2 B2467206 2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide CAS No. 1009689-06-8

2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B2467206
CAS No.: 1009689-06-8
M. Wt: 317.227
InChI Key: FXOKJOYRPHVSRJ-UHFFFAOYSA-N
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Description

2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom, multiple methyl groups, and a carbohydrazide functional group. Its molecular formula is C13H20BrN2O2, and it has a significant role in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromo compound is then reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carbohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the carbohydrazide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide involves its interaction with specific molecular targets. The bromine atom and carbohydrazide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylbenzonitrile
  • 2-bromo-N,N,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Uniqueness

Compared to similar compounds, 2-bromo-N’,N’,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide stands out due to its unique bicyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2/c1-11(2)12(3)6-7-13(11,8(14)9(12)17)10(18)15-16(4)5/h8H,6-7H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKJOYRPHVSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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